molecular formula C12H12BrNO3 B13891926 Methyl 7-bromo-4-methoxy-1-methyl-1H-indole-2-carboxylate

Methyl 7-bromo-4-methoxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B13891926
M. Wt: 298.13 g/mol
InChI Key: BVFVMWDPLYHGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-bromo-4-methoxy-1-methylindole-2-carboxylate is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-4-methoxy-1-methylindole-2-carboxylate typically involves the bromination of a methoxy-substituted indole derivative followed by esterification. One common method includes the reaction of 4-methoxy-1-methylindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting bromo compound is then esterified using methanol and a catalyst to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-methoxy-1-methylindole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include various oxidized forms of the indole ring.

    Reduction: Reduced forms of the indole ring.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 7-bromo-4-methoxy-1-methylindole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-bromo-4-methoxy-1-methylindole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole ring system is known to engage in various interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-4-methoxy-1-methylindole-2-carboxylate is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

methyl 7-bromo-4-methoxy-1-methylindole-2-carboxylate

InChI

InChI=1S/C12H12BrNO3/c1-14-9(12(15)17-3)6-7-10(16-2)5-4-8(13)11(7)14/h4-6H,1-3H3

InChI Key

BVFVMWDPLYHGQN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)Br)OC)C(=O)OC

Origin of Product

United States

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